molecular formula C14H9NO3S B2916632 N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide CAS No. 708997-32-4

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide

Cat. No.: B2916632
CAS No.: 708997-32-4
M. Wt: 271.29
InChI Key: KSIYQJDQGDVCPD-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of coumarin and thiophene. Coumarin derivatives are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . Thiophene derivatives also exhibit significant biological activities, such as anti-inflammatory and antimicrobial effects . The combination of these two moieties in a single molecule can potentially enhance its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide typically involves the reaction of 6-amino-2H-chromen-2-one with thiophene-2-carbonyl chloride in the presence of a base, such as triethylamine, under reflux conditions . The reaction proceeds through the formation of an amide bond between the amino group of the coumarin derivative and the carbonyl group of the thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide is unique due to the combination of coumarin and thiophene moieties, which can enhance its biological activity and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-(2-oxochromen-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3S/c16-13-6-3-9-8-10(4-5-11(9)18-13)15-14(17)12-2-1-7-19-12/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIYQJDQGDVCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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